N-(2,2,2-trichloro-1-methoxyethyl)formamide
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Overview
Description
N-(2,2,2-trichloro-1-methoxyethyl)formamide is a chemical compound known for its fungicidal properties. It has been studied for its effectiveness in controlling various plant pathogens, particularly powdery mildews . The compound’s structure includes a formamide group attached to a trichloromethoxyethyl moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,2,2-trichloro-1-methoxyethyl)formamide can be synthesized through the reaction of 2,2,2-trichloroacetaldehyde with formamide . The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-methoxyethyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The trichloromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2,2-trichloro-1-methoxyethyl)formamide has several applications in scientific research:
Mechanism of Action
The fungicidal activity of N-(2,2,2-trichloro-1-methoxyethyl)formamide is attributed to its ability to interfere with the metabolic processes of fungi. The compound targets specific enzymes involved in the synthesis of essential cellular components, leading to the inhibition of fungal growth and reproduction . The exact molecular targets and pathways are still under investigation, but it is believed that the compound disrupts the synthesis of ergosterol, a key component of fungal cell membranes.
Comparison with Similar Compounds
Similar Compounds
Triforine: Another systemic fungicide with a similar structure and mode of action.
Chloraniformethan: A related compound with fungicidal properties.
Uniqueness
N-(2,2,2-trichloro-1-methoxyethyl)formamide is unique due to its specific structural features, which confer high fungicidal activity and selectivity. Its trichloromethoxyethyl group is particularly effective in enhancing its stability and bioavailability compared to other similar compounds .
Properties
CAS No. |
36777-19-2 |
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Molecular Formula |
C4H6Cl3NO2 |
Molecular Weight |
206.45 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-methoxyethyl)formamide |
InChI |
InChI=1S/C4H6Cl3NO2/c1-10-3(8-2-9)4(5,6)7/h2-3H,1H3,(H,8,9) |
InChI Key |
COEWPFIFRLJWDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(Cl)(Cl)Cl)NC=O |
Origin of Product |
United States |
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